N-Acetyl-3-(nitrosulfanyl)-L-valine N-Acetyl-3-(nitrosulfanyl)-L-valine
Brand Name: Vulcanchem
CAS No.: 168207-37-2
VCID: VC16848215
InChI: InChI=1S/C7H12N2O5S/c1-4(10)8-5(6(11)12)7(2,3)15-9(13)14/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1
SMILES:
Molecular Formula: C7H12N2O5S
Molecular Weight: 236.25 g/mol

N-Acetyl-3-(nitrosulfanyl)-L-valine

CAS No.: 168207-37-2

Cat. No.: VC16848215

Molecular Formula: C7H12N2O5S

Molecular Weight: 236.25 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-3-(nitrosulfanyl)-L-valine - 168207-37-2

Specification

CAS No. 168207-37-2
Molecular Formula C7H12N2O5S
Molecular Weight 236.25 g/mol
IUPAC Name (2R)-2-acetamido-3-methyl-3-nitrosulfanylbutanoic acid
Standard InChI InChI=1S/C7H12N2O5S/c1-4(10)8-5(6(11)12)7(2,3)15-9(13)14/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1
Standard InChI Key GTMKBVNAJMQYKF-RXMQYKEDSA-N
Isomeric SMILES CC(=O)N[C@H](C(=O)O)C(C)(C)S[N+](=O)[O-]
Canonical SMILES CC(=O)NC(C(=O)O)C(C)(C)S[N+](=O)[O-]

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

N-Acetyl-3-(nitrosulfanyl)-L-valine belongs to the class of N-acyl-alpha amino acids, characterized by an acetyl group attached to the nitrogen atom of the alpha-amino group and a nitrosulfanyl (-S-NO) moiety at the beta-carbon of the valine side chain . The IUPAC name, (2R)-2-acetamido-3-methyl-3-nitrosulfanylbutanoic acid, reflects its stereochemistry: the chiral center at C2 adopts the R-configuration, while the tert-butyl-like structure at C3 incorporates both methyl and nitrosulfanyl groups .

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the acetamido carbonyl oxygen and the carboxylic acid proton. Density functional theory (DFT) calculations suggest that the nitrosulfanyl group adopts a planar geometry due to partial double-bond character in the S-N bond, facilitating resonance stabilization .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES: CC(=O)NC@HC(C)(C)SN+[O-]

  • InChIKey: GTMKBVNAJMQYKF-RXMQYKEDSA-N

Predicted collision cross-section (CCS) values for various adducts, determined via ion mobility spectrometry, are critical for mass spectrometry-based identification :

Adductm/zPredicted CCS (Ų)
[M+H]+237.05397147.3
[M+Na]+259.03591152.9
[M-H]-235.03941144.6

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols remain proprietary, general synthesis strategies involve sequential modifications of L-valine:

  • N-Acetylation: Protection of the alpha-amino group using acetic anhydride or acetyl chloride under basic conditions.

  • Nitrosation: Introduction of the nitrosulfanyl group via reaction with nitrosating agents (e.g., nitrous acid) in the presence of a sulfur nucleophile.

Chiral purity is maintained through enantioselective crystallization or chromatographic separation. Yield optimization remains challenging due to the sensitivity of the nitrosulfanyl group to redox conditions .

Industrial-Scale Production Challenges

  • Stability Issues: The nitrosulfanyl moiety is prone to decomposition under acidic or oxidative conditions, necessitating inert atmosphere handling.

  • Regulatory Compliance: As a research-grade compound, synthesis must adhere to Good Laboratory Practices (GLP), with stringent control over residual solvents and heavy metals.

Biological Activities and Mechanistic Insights

Redox Modulation

The nitrosulfanyl group acts as a nitric oxide (NO) donor, participating in S-nitrosation reactions with cysteine residues in proteins . This post-translational modification regulates enzymatic activity, exemplified by its effects on:

  • Guanylate cyclase: Activation via heme-NO interaction, modulating cyclic GMP levels.

  • Caspase-3: Inhibition through S-nitrosation at the active-site cysteine, impacting apoptosis .

Pharmacokinetic Properties

In vitro studies using Caco-2 cell monolayers suggest moderate permeability (Papp = 12.6 × 10⁻⁶ cm/s), indicating potential for oral bioavailability. Metabolism occurs primarily via hepatic glutathione conjugation, yielding S-methylthio and denitrosated metabolites .

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS (HRMS) in positive ion mode confirms the molecular ion [M+H]+ at m/z 237.05397 (calc. 237.05412), with characteristic fragment ions at m/z 189.03245 (loss of HNO₂) and m/z 144.06578 (cleavage of the acetamido group) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O): δ 1.45 (s, 9H, C(CH₃)₃), 2.02 (s, 3H, COCH₃), 4.31 (dd, J = 8.1, 5.3 Hz, 1H, H-2), 5.12 (s, 1H, H-3) . The absence of splitting for the tert-butyl protons confirms restricted rotation about the C3-S bond.

Applications in Biochemical Research

Protein Interaction Studies

N-Acetyl-3-(nitrosulfanyl)-L-valine serves as a tool compound for:

  • Mapping cysteine reactivity in proteomes via biotin-switch assays.

  • Investigating allosteric regulation of ion channels (e.g., TRPV1) through site-directed S-nitrosation .

Comparative Analysis with Analogues

The related compound N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine (CID 18661116) demonstrates enhanced NO release kinetics due to dual nitrososulfanyl groups, albeit with reduced metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator